Fmoc-gln(trt)-ser(psime,mepro)-OH

Description

Historical Context and Evolution of Pseudoproline Strategy

The concept of using pseudoprolines to disrupt undesirable secondary structures during peptide synthesis was introduced to address the persistent problem of peptide aggregation. chempep.com Traditional methods struggled with "difficult sequences," which are prone to self-association. The pioneering work of Mutter and coworkers in the mid-1990s laid the foundation for the pseudoproline strategy. wikipedia.orgiris-biotech.de They proposed that by temporarily introducing a "kink" into the peptide backbone, similar to that induced by a natural proline residue, aggregation could be effectively minimized. chempep.comwikipedia.orgbachem.com This initial concept has since been refined and expanded, leading to the development of a wide range of pseudoproline dipeptides that are now considered standard tools in Fmoc-SPPS. iris-biotech.denih.gov

Fundamental Concept of Pseudoproline (ψ-Pro) Building Blocks

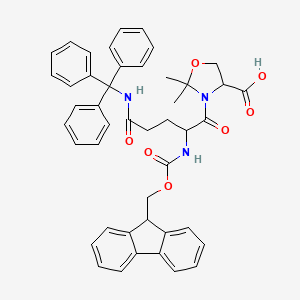

Pseudoproline (ψ-Pro) dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side-chain hydroxyl or thiol group is cyclized with the backbone amide nitrogen, typically by reaction with an aldehyde or ketone. chempep.comwikipedia.orgiris-biotech.de This creates a five-membered oxazolidine (B1195125) (for Ser and Thr) or thiazolidine (B150603) (for Cys) ring system that mimics the structure of proline. chempep.comwikipedia.orgiris-biotech.de The key advantage of this modification is its reversibility; the native amino acid residue is regenerated during the final trifluoroacetic acid (TFA)-mediated cleavage step of SPPS. chempep.comiris-biotech.depeptide.com

Serine-derived pseudoprolines are formed by the condensation of a serine residue with an aldehyde or ketone, resulting in an oxazolidine ring. chempep.comiris-biotech.de These are among the most commonly used pseudoprolines due to their effectiveness in disrupting aggregation and their straightforward synthesis. chempep.combachem.com The oxazolidine ring introduces a significant bend in the peptide backbone, effectively breaking up secondary structures. chempep.comactivotec.com

Similar to their serine counterparts, threonine-derived pseudoprolines also feature an oxazolidine ring. chempep.comiris-biotech.de The additional methyl group on the threonine side chain can further influence the conformational properties of the peptide. Both serine- and threonine-derived pseudoprolines are readily cleaved under standard TFA conditions, ensuring the restoration of the native peptide sequence upon completion of the synthesis. chempep.combachem.com

Cysteine-derived pseudoprolines contain a thiazolidine ring, formed from the reaction of the cysteine thiol group with an aldehyde or ketone. chempep.comiris-biotech.de Initially, there were concerns about the stability of thiazolidines to TFA, but subsequent research has shown that with appropriate substitution, they can be cleaved efficiently. iris-biotech.denih.gov Cysteine pseudoprolines offer an additional tool for managing aggregation, particularly in cysteine-rich peptides, and can also be used to facilitate the formation of disulfide bonds. nih.goviris-biotech.de

Significance of Fmoc-Gln(Trt)-Ser(PsiMe,MePro)-OH as a Specialized Building Block

The compound This compound is a highly specialized dipeptide building block designed for use in Fmoc-SPPS. chemimpex.comalfa-chemistry.com It incorporates a glutamine residue, with its side chain protected by a trityl (Trt) group, and a serine residue that has been converted into a dimethyl-substituted pseudoproline. The N-terminus is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is the standard temporary protecting group in this synthesis methodology.

This particular dipeptide is engineered to address aggregation issues specifically in sequences containing the Gln-Ser motif. sigmaaldrich.com The presence of the pseudoproline at the serine position disrupts the formation of secondary structures, while the pre-formed dipeptide nature of the building block circumvents the often-difficult coupling to a sterically hindered pseudoproline residue. alfa-chemistry.com

Fmoc-SPPS is the dominant method for the chemical synthesis of peptides. nih.gov It relies on the use of the base-labile Fmoc group for temporary N-terminal protection and acid-labile protecting groups for the amino acid side chains. nih.gov The iterative process of deprotection and coupling allows for the stepwise assembly of the peptide chain on a solid support.

The introduction of pseudoproline dipeptides like This compound is seamlessly integrated into the standard Fmoc-SPPS workflow. wikipedia.orgmerckmillipore.com These building blocks are used in the same manner as other Fmoc-protected amino acid derivatives. wikipedia.org Their ability to prevent aggregation leads to more efficient and reliable syntheses, resulting in higher yields and purities of the final peptide product. activotec.commerckmillipore.com This is particularly crucial for the synthesis of long and complex peptides, where the cumulative effects of incomplete reactions can be dramatic. chempep.comactivotec.com The use of pseudoprolines has been shown to be one of the most powerful strategies to date for enhancing the efficiency of Fmoc-SPPS. activotec.commerckmillipore.com

| Property | Description |

| Full Name | N-α-Fmoc-L-glutaminyl(N-γ-trityl)-L-serine(ψ 1,1 Me,MePro) |

| Molecular Formula | C₄₅H₄₃N₃O₇ |

| Molecular Weight | 737.84 g/mol |

| Appearance | White to off-white powder |

| Application | Building block for Fmoc solid-phase peptide synthesis (SPPS) |

| Key Features | Contains a pseudoproline-modified serine to prevent peptide aggregation. The glutamine side chain is protected with a trityl group. |

The strategic application of pseudoproline dipeptides has revolutionized the field of peptide synthesis. By temporarily introducing a proline-like kink in the peptide backbone, these building blocks effectively mitigate the aggregation that can plague the synthesis of challenging sequences. The compound This compound serves as a prime example of a highly specialized and effective tool within the Fmoc-SPPS framework, enabling the efficient and high-fidelity synthesis of complex peptides. Its design underscores the sophisticated chemical strategies employed to address fundamental challenges in the assembly of bioactive peptides.

Propriétés

Formule moléculaire |

C45H43N3O7 |

|---|---|

Poids moléculaire |

737.8 g/mol |

Nom IUPAC |

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |

InChI |

InChI=1S/C45H43N3O7/c1-44(2)48(39(29-55-44)42(51)52)41(50)38(46-43(53)54-28-37-35-24-14-12-22-33(35)34-23-13-15-25-36(34)37)26-27-40(49)47-45(30-16-6-3-7-17-30,31-18-8-4-9-19-31)32-20-10-5-11-21-32/h3-25,37-39H,26-29H2,1-2H3,(H,46,53)(H,47,49)(H,51,52) |

Clé InChI |

FPGMGQRBDQAVPQ-UHFFFAOYSA-N |

SMILES canonique |

CC1(N(C(CO1)C(=O)O)C(=O)C(CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C |

Origine du produit |

United States |

Mechanistic Principles of Pseudoproline Mediated Peptide Synthesis Enhancement

Disruption of Peptide Secondary Structure Formation

During SPPS, growing peptide chains can fold into ordered secondary structures, most notably intermolecular β-sheets, held together by hydrogen bonds. peptide.comchempep.comiris-biotech.de This self-association, or aggregation, can render the N-terminus of the peptide chain inaccessible for the next coupling reaction. bachem.comwikipedia.org Pseudoproline dipeptides are designed to prevent the formation of these ordered structures. chempep.comnih.goviris-biotech.de

The principal function of incorporating a pseudoproline is to disrupt the intermolecular hydrogen bonding that leads to β-sheet formation and subsequent aggregation. chempep.compeptide.com The oxazolidine (B1195125) ring of the Ser(PsiMe,MePro) moiety lacks a hydrogen atom on the amide nitrogen, which physically removes a critical hydrogen bond donor site from the peptide backbone. acs.org This interruption prevents the peptide chain from participating in the regular hydrogen-bonding pattern required to form a stable β-sheet, effectively acting as an aggregation inhibitor. peptide.comacs.orgpeptide.com By mitigating aggregation, the peptide chain remains more accessible for subsequent synthetic steps, which is particularly crucial for hydrophobic or long sequences prone to self-assembly. chempep.comiris-biotech.de Research has shown that the insertion of a single pseudoproline can lead to a tenfold increase in product yield for highly aggregated sequences. merckmillipore.comiris-biotech.deiris-biotech.de

A key mechanistic feature of the pseudoproline moiety is its strong preference to form a cis-amide bond with the preceding amino acid residue (in this case, glutamine), in contrast to the strong trans-preference of most other peptide bonds. peptide.combachem.comchempep.comnih.goviris-biotech.de NMR studies have confirmed that 2,2-dimethylated pseudoprolines, like the one in Fmoc-Gln(Trt)-Ser(PsiMe,MePro)-OH, predominantly adopt the cis amide conformation. acs.org This enforced cis configuration is a major contributor to the kink in the peptide backbone, further disrupting the regular repeating pattern of a β-sheet and preventing aggregation. bachem.comchempep.com

Table 1: Influence of Pseudoproline Substitution on Amide Bond Conformation

| Pseudoproline Type | Substituents at C2 | Predominant Amide Conformation | Impact on Secondary Structure |

| Unsubstituted | None | trans (Proline-like preference) | Moderate disruption |

| 2-(R)-monosubstituted | Single substituent | trans | Moderate disruption |

| 2-(S)-monosubstituted | Single substituent | Mixed cis/trans population | Significant disruption |

| 2,2-dimethylated | Two methyl groups | High cis content | Maximum disruption |

This table is based on findings from NMR studies which show that the degree of substitution on the pseudoproline ring directly influences the cis/trans ratio of the adjacent amide bond. acs.org

Optimization of Coupling and Deprotection Kinetics

The prevention of aggregation and improved solvation directly lead to better and more predictable reaction kinetics for both the coupling and the Fmoc-deprotection steps. merckmillipore.comwikipedia.orgiris-biotech.de In a non-aggregated state, the N-terminal Fmoc group is fully exposed to the deprotection reagent (e.g., piperidine), and the newly freed amine is accessible for the subsequent coupling reaction. chempep.comiris-biotech.de This leads to more efficient and complete reactions, minimizing the formation of deletion sequences and other impurities that arise from incomplete couplings or deprotections. merckmillipore.comwikipedia.org Consequently, the use of pseudoproline dipeptides like this compound results in higher yields and purer crude products, which simplifies the final purification process. merckmillipore.comwikipedia.orgactivotec.com A comparative study between Hmb-protected amino acids and pseudoproline building blocks found that while both improved crude peptide purity, pseudoproline incorporation was superior due to more efficient coupling of the subsequent amino acid. nih.gov

Table 2: Impact of Pseudoproline Insertion on Peptide Synthesis Outcomes

| Synthesis Parameter | Standard SPPS (without Pseudoproline) | SPPS with Pseudoproline (e.g., this compound) |

| Peptide Aggregation | High, especially in "difficult" sequences. bachem.com | Significantly reduced or eliminated. merckmillipore.comiris-biotech.de |

| Coupling Efficiency | Often low and incomplete, requiring repeated couplings. chempep.comnih.gov | High and efficient, leading to predictable kinetics. chempep.commerckmillipore.comactivotec.com |

| Deprotection Efficiency | Can be slow and incomplete due to poor solvation. sigmaaldrich.com | Fast and complete due to enhanced accessibility. merckmillipore.comactivotec.com |

| Crude Product Purity | Often low, with multiple deletion sequences. merckmillipore.comwikipedia.org | High, simplifying purification. merckmillipore.comwikipedia.orgpeptide.com |

| Final Yield | Low, especially for long or hydrophobic peptides. chempep.comwikipedia.org | Significantly increased. merckmillipore.comwikipedia.org |

Advanced Applications and Efficacy of Fmoc Gln Trt Ser Psime,mepro Oh in Peptide Synthesis

Synthesis of "Difficult" Peptide Sequences

The term "difficult sequences" in peptide synthesis refers to peptide chains that are challenging to assemble due to issues like poor solubility, strong intermolecular aggregation, or steric hindrance, leading to incomplete reactions and low purity. Fmoc-Gln(Trt)-Ser(PsiMe,MePro)-OH is specifically designed to mitigate these problems.

Hydrophobic Peptides

Hydrophobic amino acid sequences have a strong tendency to initiate the formation of secondary structures, such as β-sheets, during SPPS. These structures can cause the growing peptide chain to collapse onto the resin support, limiting the access of reagents to the reactive N-terminal site.

The introduction of the Ser(PsiMe,MePro) moiety from this compound imposes a significant conformational change in the peptide backbone. The five-membered oxazolidine (B1195125) ring acts as a "kink," similar to a natural proline residue, which disrupts the hydrogen bonding patterns required for stable β-sheet formation peptide.compeptide.comchempep.comiris-biotech.de. By breaking up these aggregates, the pseudoproline dipeptide enhances the solvation of the peptide-resin complex in standard SPPS solvents (e.g., DMF, NMP), which in turn improves reagent diffusion and accessibility, leading to more efficient coupling reactions chempep.com. This is particularly advantageous when synthesizing peptides containing hydrophobic regions.

Aggregation-Prone Sequences

Peptide aggregation is a primary cause of failure in the synthesis of many peptide sequences, not just hydrophobic ones. This phenomenon, driven by intermolecular hydrogen bonding, leads to a host of problems including incomplete deprotection and coupling steps, resulting in deletion sequences and significantly reduced yields.

This compound is considered a highly effective tool for overcoming aggregation specifically involving the Gln-Ser motif sigmaaldrich.comalfa-chemistry.com. The proline-like kink introduced by the pseudoproline favors a cis-amide bond conformation over the typical trans-amide bond, effectively disrupting the secondary structures that lead to aggregation chempep.comiris-biotech.de. Research has shown that the insertion of a single pseudoproline can lead to dramatic improvements in product yield, in some cases as much as tenfold iris-biotech.de. The use of a pre-formed dipeptide is crucial because direct acylation of the sterically hindered nitrogen within the oxazolidine ring is inefficient peptide.compeptide.comsigmaaldrich.com. Using the dipeptide building block circumvents this issue and adds two residues in a single coupling step sigmaaldrich.com.

| Problem Caused by Aggregation | Mechanism of Action of this compound | Resulting Improvement |

|---|---|---|

| Poor solvation of peptide-resin complex | Disrupts secondary structures (β-sheets), increasing peptide chain mobility. | Enhanced solubility and reagent access. chempep.com |

| Incomplete N-terminal Fmoc deprotection | Prevents peptide chains from clumping together, exposing the N-terminus. | Higher efficiency of deprotection step. |

| Low coupling efficiency | The exposed N-terminus is more accessible for acylation by the incoming amino acid. | Increased coupling yields and reduced deletion sequences. chempep.com |

| Low final purity and yield | Minimizes side reactions and failed sequences caused by aggregation. | Higher purity of the crude product and improved overall yield. peptide.com |

Long Peptides and Small Proteins

The challenges of aggregation and poor solubility are magnified as the length of the peptide chain increases. In the synthesis of long peptides and small proteins, the cumulative effect of even minor inefficiencies at each coupling step can lead to a final product that is difficult or impossible to purify.

The strategic incorporation of pseudoproline dipeptides like this compound at regular intervals (typically every 6-7 residues) or at known aggregation-prone sites is a validated strategy for improving the synthesis of these large molecules peptide.comchempep.com. By acting as aggregation breakers, they maintain good solvation and reaction kinetics throughout the synthesis. This approach has been successfully used in the chemical synthesis of complex polypeptides, including a 37-residue human amylin, where a single pseudoproline derivative was key to achieving a high-yield synthesis acs.org.

Facilitating Synthesis of Specific Peptide Classes

Beyond addressing general synthesis difficulties, the unique structural properties of this compound make it valuable for synthesizing specific classes of peptides with complex architectures.

Cyclic Peptides and Peptidomimetics

The synthesis of cyclic peptides often involves a final head-to-tail cyclization step of a linear precursor. The efficiency of this reaction is highly dependent on the ability of the linear peptide to adopt a conformation that brings its N- and C-termini into proximity.

The kink induced by the pseudoproline moiety can pre-organize the linear peptide backbone into a turn-like structure, which facilitates macrocyclization peptide.compeptide.comiris-biotech.de. This pre-organization reduces the entropic penalty of cyclization, often leading to accelerated reaction times and significantly higher yields of the desired cyclic product compared to the corresponding linear sequence without the pseudoproline peptide.compeptide.comiris-biotech.de. This makes this compound a valuable building block in the design and synthesis of cyclic peptides and other peptidomimetics where specific conformational constraints are desired chemimpex.com.

Phosphorylated Peptides

The synthesis of phosphorylated peptides via Fmoc solid-phase peptide synthesis (SPPS) is a critical area of research, as these molecules play a vital role in cellular signaling and regulation. nih.gov However, the synthesis of phosphopeptides, especially those containing multiple phosphorylation sites, is notoriously difficult. acs.org The presence of bulky, charged phosphate groups can exacerbate the natural tendency of peptide chains to aggregate. Furthermore, protected phosphorylated serine and threonine residues are susceptible to a side reaction known as β-elimination under the basic conditions used for Fmoc deprotection. acs.org

This compound and similar pseudoproline dipeptides offer a strategic advantage in this context. By preventing the aggregation of the peptide backbone, these reagents help to maintain the solubility and accessibility of the growing chain. chempep.comnih.gov This improved solvation is crucial for efficient coupling of the sterically hindered phosphoamino acid precursors and for ensuring complete deprotection without resorting to harsh conditions that could promote β-elimination. acs.org While direct synthesis of a phosphopeptide containing the Gln-Ser motif can be challenging, the incorporation of this compound serves as a proactive measure to disrupt potential aggregation, thereby facilitating a more efficient and successful synthesis of these complex and important biomolecules. nih.gov

Impact on Peptide Yield and Purity

By preventing aggregation, the dipeptide ensures that the N-terminal amino group of the growing peptide remains well-solvated and accessible for the incoming activated amino acid, leading to more predictable and complete acylation and deprotection steps. merckmillipore.com This enhanced synthetic efficiency translates directly into a higher quality crude product before any purification is undertaken. Research and practical applications have shown that the strategic placement of a single pseudoproline dipeptide can lead to dramatic increases in product yield, in some cases as much as tenfold for highly aggregated sequences. merckmillipore.com

| Peptide Synthesis Case | Observed Outcome without Pseudoproline | Observed Outcome with Pseudoproline | Reference |

|---|---|---|---|

| Synthesis of a "difficult" hGH-derived peptide | Low purity of the crude peptide. | Crude peptide purity improved to 70% as analyzed by HPLC. | acs.org |

| General synthesis of highly aggregated sequences | Very low product yield. | Up to 10-fold increases in product yield. | merckmillipore.com |

Reduction of Deletion Sequences and Truncations

A direct consequence of improved coupling efficiency is a marked reduction in the formation of undesirable byproducts, specifically deletion sequences and truncated peptides. These impurities arise when the coupling reaction fails to go to completion. If the N-terminus of the resin-bound peptide is sterically hindered or inaccessible due to aggregation, the subsequent amino acid cannot be added to the chain. nih.gov This results in a final product mixture containing peptides of varying lengths, which are often difficult to separate from the desired full-length peptide.

By incorporating this compound, the peptide chain is kept in a more solvated and less aggregated state. chempep.com This ensures that the coupling and deprotection cycles can proceed efficiently, minimizing the occurrence of incomplete reactions. The result is a crude product that is significantly more homogeneous, with the full-length peptide being the predominant species. This not only increases the theoretical yield of the target molecule but also simplifies the subsequent analytical and purification steps. merckmillipore.com

Simplified Purification Procedures

The ultimate goal of peptide synthesis is to obtain a highly pure product. The process of purifying a synthetic peptide, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), can be time-consuming and costly, and often leads to significant loss of material. The difficulty of purification is directly related to the quality of the crude peptide. merckmillipore.com

The use of this compound leads to a crude product with higher purity and fewer deletion sequences. merckmillipore.com These deletion sequences are often chemically very similar to the target peptide, making them difficult to resolve chromatographically. By minimizing their formation, the purification process is greatly simplified. The target peptide peak in the HPLC chromatogram is larger and better resolved from the few impurities that are present. Furthermore, peptides containing pseudoproline residues have been noted to exhibit improved solubility, which can be advantageous during the purification process and in subsequent applications like fragment condensation. chempep.compeptide.com This leads to a more efficient purification process with a higher recovery of the final, pure peptide. merckmillipore.com

Conformational and Structural Characterization of Pseudoproline Containing Peptides

Spectroscopic Studies on Amide Bond Conformation (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating the three-dimensional structure and dynamic properties of peptides in solution. nih.govmdpi.com For pseudoproline-containing peptides, NMR studies are crucial for elucidating the conformation around the amide bond preceding the pseudoproline residue. epfl.ch The incorporation of the oxazolidine (B1195125) ring system significantly influences the local geometry, and NMR techniques, such as 2D exchange spectroscopy (EXSY), can quantify the kinetics and thermodynamics of the isomerization between the cis and trans conformations of this bond. nih.govnih.gov

The substitution pattern on the oxazolidine ring is a key determinant of its conformational properties. epfl.ch Specifically, the substituents at the C2 position of the ring have a pronounced effect on the equilibrium of the adjacent Xaa-ΨPro amide bond. epfl.ch This allows for a degree of control over the peptide's backbone geometry. epfl.ch Multinuclear NMR approaches, sometimes combined with computational methods like gauge-including projector augmented-wave (GIPAW) calculations, are used to assign spectra and confirm the conformational states of such modified peptides in the solid state. nih.gov

A defining characteristic of many pseudoproline dipeptides is their ability to favor a cis conformation of the amide bond that precedes them, a feature that is less common for most other amino acid residues except proline itself. epfl.chnih.gov The trans conformation is generally preferred for standard secondary amide bonds by a large margin (99.95–99.97%). nih.gov However, the introduction of a pseudoproline, particularly a 2,2-dimethylated derivative like the one in Fmoc-Gln(Trt)-Ser(ΨMe,MePro)-OH, dramatically shifts this equilibrium. epfl.ch

NMR studies have demonstrated that while unsubstituted pseudoproline systems show a preference for the trans form similar to proline, 2,2-dimethylated derivatives can adopt the cis amide conformation in high proportions. epfl.ch This preference for the cis isomer is a primary reason for the structure-disrupting capabilities of these molecules, as it forces a kink in the peptide backbone, hindering the intermolecular hydrogen bonding required for β-sheet formation. wikipedia.orgnih.gov Computational studies support these experimental findings, indicating that the calculated preference for cis conformers follows the order of Oxazolidine (Oxa) > Thiazolidine (B150603) (Thz) > Proline (Pro) amides in aqueous solution. acs.org

The specific ratio of cis to trans isomers is influenced by factors such as the substitution on the pseudoproline ring and the nature of the preceding amino acid. epfl.chresearchgate.net

| Pseudoproline Type | Preceding Residue (Xaa) | Solvent/Conditions | Cis:Trans Ratio | Reference |

|---|---|---|---|---|

| 2,2-dimethylated (ΨMe,MePro) | Various | Solution | High preference for cis | epfl.ch |

| Unsubstituted (ΨH,HPro) | Various | Solution | Preference for trans (similar to Pro) | epfl.ch |

| 2-(S)-monosubstituted | Various | Solution | cis and trans similarly populated | epfl.ch |

| 2-(R)-monosubstituted | Various | Solution | Preferentially trans | epfl.ch |

| Threonine-derived (ΨMe,MePro) | Various | Solution | Major conformer is cis | researchgate.net |

X-Ray Crystallography of Pseudoproline Dipeptides and Peptides

X-ray crystallography provides definitive, high-resolution data on the solid-state conformation of molecules, including the precise geometry of peptide backbones. nih.govpepdd.com While solution-state NMR reveals dynamic equilibria, crystallography offers a static snapshot of the preferred conformation within a crystal lattice. For pseudoproline-containing peptides, crystallographic studies have confirmed the structural features inferred from spectroscopic methods.

Crystal structures of peptides incorporating pseudoproline residues have verified the induction of both cis and trans amide bond conformations, depending on the specific derivative used. For example, the crystal structure of Fmoc-Ala-Cys(ΨMe,MePro)-OH established a cis-amide bond conformation. researchgate.net In contrast, other dipeptides such as Cbz-Val-Thr(ΨMe,MePro)-OMe and Cbz-Val-Thr(ΨMe,MePro)-OH were found to adopt a trans-conformation in the crystalline state. researchgate.net These findings underscore that while dimethylated pseudoprolines strongly promote a cis bond, other factors within the peptide sequence and the crystallization conditions can influence the final solid-state structure. The up-puckered conformation of the five-membered ring is a prevalent feature observed for the trans conformers of pseudoproline amides in computational models, a detail that can be confirmed by crystallography. acs.orgdntb.gov.ua

| Peptide | Observed Amide Bond Conformation (Xaa-ΨPro) | Key Structural Features | Reference |

|---|---|---|---|

| Fmoc-Ala-Cys(ΨMe,MePro)-OH | Cis | Demonstrates the cis-inducing nature of dimethylated pseudoproline. | researchgate.net |

| Cbz-Val-Thr(ΨMe,MePro)-OMe | Trans | Highlights that a trans conformation is also possible in the solid state. | researchgate.net |

| Cbz-Val-Thr(ΨMe,MePro)-OH | Trans | Confirms that even with a dimethylated pseudoproline, a trans bond can be observed. | researchgate.net |

| Boc-Ser-hyp(4-I-Ph)-OMe | Cis | A unit cell molecule exhibited a cis-proline and a type VIa2 β-turn. | researchgate.net |

Influence of Pseudoproline on Global Peptide Conformation and Turn Induction

The primary function of incorporating a pseudoproline dipeptide is to disrupt regular secondary structures and enhance the solubility of the growing peptide chain. chempep.comiris-biotech.de This is achieved by inducing a "kink" or turn in the peptide backbone, which physically prevents the inter-chain hydrogen bonding necessary for the formation of aggregates like β-sheets. chempep.comwikipedia.orgnih.gov The ability of pseudoprolines to act as turn inducers is a well-documented and powerful application in peptide chemistry. nih.govbachem.com

The introduction of a pseudoproline, particularly one that favors a cis Xaa-ΨPro bond, effectively serves as a removable turn inducer. iris-biotech.de This pre-organization of the linear peptide into a turn-like conformation can significantly facilitate processes such as head-to-tail cyclization by bringing the N- and C-termini of the peptide into proximity. iris-biotech.denih.govbachem.com Studies have shown that this can lead to increased yields and faster reaction rates for peptide cyclization. iris-biotech.de

The type of turn induced can be specific. For instance, proline itself is a key residue in β-turns, which are crucial for the folding of many proteins. nih.gov Pseudoprolines mimic this function, with some studies showing that the cis conformations of certain proline-containing peptides form uncommon βVI turns. nih.gov In contrast, other proline analogues like azaproline have also been shown to be potent inducers of βVI-turns. researchgate.net By strategically placing pseudoproline dipeptides, typically with a spacing of 5-6 residues, peptide chemists can effectively manage the conformation of complex sequences, preventing aggregation and improving synthetic outcomes. chempep.compeptide.com

Comparative Analysis with Other Aggregation Disrupting Strategies

Pseudoproline Dipeptides vs. Pseudoproline Monomers

The introduction of a pseudoproline moiety, an oxazolidine (B1195125) ring formed from a serine or threonine residue, is a powerful technique to break secondary structures. chempep.combachem.com However, the method of incorporation—as a pre-formed dipeptide versus a monomeric amino acid—has significant implications for the synthesis.

The primary reason for using pseudoproline dipeptides, such as Fmoc-Gln(Trt)-Ser(PsiMe,MePro)-OH, over pseudoproline monomers is to overcome poor coupling efficiency. alfa-chemistry.comsigmaaldrich.com The nitrogen atom within the oxazolidine ring of a pseudoproline is sterically hindered and less nucleophilic than a standard N-terminal amine. chempep.comiris-biotech.desci-hub.se This makes the acylation of the pseudoproline N-terminus difficult, often resulting in low coupling yields and incomplete reactions. chempep.comsci-hub.se

By using a pre-formed dipeptide, the challenging coupling step onto the hindered oxazolidine nitrogen is circumvented, as this bond is already established. alfa-chemistry.comsigmaaldrich.com This approach allows the peptide chain to be extended by two residues in a single, efficient coupling step using standard activation methods. alfa-chemistry.comsigmaaldrich.com Studies have shown that while it is possible to use Fmoc-protected pseudoproline monomers as individual amino acids, the coupling of the subsequent residue is challenging and requires specific activation protocols. sci-hub.se The success of this coupling is highly dependent on the incoming amino acid, with bulkier residues being particularly problematic. sci-hub.se In contrast, pseudoproline dipeptides are designed for seamless integration into automated SPPS protocols with predictable and efficient acylation kinetics. chempep.commerckmillipore.com

| Feature | Pseudoproline Dipeptides (e.g., this compound) | Pseudoproline Monomers (e.g., Fmoc-Ser(ΨMe,MePro)-OH) |

| Coupling Efficiency | High and predictable; avoids acylation of the hindered nitrogen. alfa-chemistry.comsigmaaldrich.com | Low and variable; hindered N-terminus leads to poor acylation yields. chempep.comsci-hub.se |

| Synthetic Strategy | Introduced as a single unit, extending the chain by two residues. alfa-chemistry.comsigmaaldrich.com | Requires a separate, often difficult, coupling step for the subsequent amino acid. sci-hub.se |

| Ease of Use | Simple to use with standard SPPS protocols and automation. chempep.commerckmillipore.comsigmaaldrich.com | Requires optimization of coupling reagents and conditions; not ideal for all sequences. sci-hub.se |

| Overall Yield | Generally leads to higher overall yields and purer crude products for difficult sequences. chempep.commerckmillipore.com | May result in lower yields and deletion sequences due to incomplete coupling. chempep.com |

While pseudoproline dipeptides offer superior coupling efficiency, their pre-formed nature inherently limits the combinatorial diversity at the position preceding the pseudoproline. The specific dipeptide, like this compound, fixes the preceding residue as Glutamine. However, a wide range of Fmoc-Xaa-Ser/Thr(Ψ)-OH dipeptides are commercially available, providing significant flexibility. merckmillipore.com

The use of pseudoproline monomers, despite coupling challenges, could theoretically offer greater flexibility in pairing any amino acid with the pseudoproline residue directly on the solid support. sci-hub.se This could be advantageous for integrating non-canonical amino acids (ncAAs) that are not available in a pre-formed dipeptide format. sci-hub.senih.gov Recent advancements focus on late-stage functionalization of peptides on the solid support, which allows for the diversification of side chains and the installation of new functionalities, expanding chemical diversity beyond what is achievable with standard building blocks alone. nih.gov However, for routine synthesis aimed at overcoming aggregation, the reliability of dipeptides remains the preferred method. chempep.comnih.gov

Comparison with Other Secondary Structure Disruptors

Pseudoproline dipeptides are part of a broader class of "structure-breaking" tools used in SPPS. sigmaaldrich.com Other notable members of this class include isoacyl dipeptides and backbone-protected amino acids and dipeptides (Dmb/Hmb).

Isoacyl dipeptides, also known as depsipeptides, represent an alternative strategy to disrupt aggregation. bachem.compeptide.com In this approach, the peptide chain is temporarily attached to the side-chain oxygen of a serine or threonine residue, forming an ester bond instead of the usual amide bond. peptide.com This disruption of the peptide backbone effectively prevents the interchain hydrogen bonding that leads to aggregation. peptide.com Following synthesis and purification under acidic conditions, the isoacyl linkage is rearranged to the native amide bond via an O-to-N acyl shift at a pH of 7.4 or higher. peptide.com

Key Differences between Pseudoproline and Isoacyl Dipeptides:

| Feature | Pseudoproline Dipeptides | Isoacyl Dipeptides |

| Mechanism | Introduces a temporary proline-like "kink" via an oxazolidine ring, favoring a cis-amide bond. chempep.comiris-biotech.de | Forms a temporary ester linkage in the peptide backbone (depsipeptide). bachem.compeptide.com |

| Reversibility | The oxazolidine ring is cleaved during standard TFA treatment, regenerating the native Ser/Thr residue. sigmaaldrich.comalfa-chemistry.comsigmaaldrich.com | Requires a separate post-purification step involving a pH shift to induce an O-to-N acyl migration. peptide.com |

| Application | Widely used for long or hydrophobic sequences and to facilitate peptide cyclization. merckmillipore.compeptide.com | Effective for synthesizing difficult sequences like β-amyloid peptides and can aid in fragment condensation with reduced racemization. bachem.compeptide.com |

| Placement | Recommended spacing of 5-6 residues between other prolines or pseudoprolines. merckmillipore.compeptide.com | Most effective at the start of a hydrophobic segment and at least six residues away from the C-terminus or other disruptors. peptide.com |

Another major class of aggregation disruptors involves the temporary protection of a backbone amide nitrogen with a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group. sigmaaldrich.comresearchgate.net These groups are introduced on the nitrogen of an amino acid (often glycine) and function similarly to pseudoprolines by sterically preventing the formation of hydrogen bonds necessary for aggregation. researchgate.netsigmaaldrich.com Like pseudoprolines, these can be incorporated as either individual protected amino acids or as pre-formed dipeptides (e.g., Fmoc-Ala-(Dmb)Gly-OH). sigmaaldrich.comresearchgate.net

A comparative study between Hmb-protected amino acids and pseudoproline dipeptides found that while both significantly improved the purity of crude peptides, the pseudoproline approach was superior. nih.gov The primary drawback of the Hmb strategy was the slow and often incomplete coupling of the amino acid immediately following the Hmb-protected residue, a problem analogous to the issue with pseudoproline monomers. nih.govsigmaaldrich.com The Dmb group, lacking the potentially reactive hydroxyl of Hmb, is often preferred. sigmaaldrich.com Dmb dipeptides, such as Fmoc-Gly-(Dmb)Gly-OH, have proven effective in preventing aggregation, particularly in common motifs like Gly-Gly. sigmaaldrich.comsigmaaldrich.com

| Strategy | Advantages | Limitations |

| Pseudoproline Dipeptides | High coupling efficiency, robust disruption of secondary structure, wide availability. chempep.commerckmillipore.comnih.gov | Limited to sequences containing Ser, Thr, or Cys. researchgate.net |

| Hmb Amino Acids | Can be used for residues other than Ser/Thr. sigmaaldrich.com | Difficult coupling of the subsequent amino acid; can be slow and incomplete. nih.govresearchgate.net |

| Dmb Dipeptides | Effective for common motifs (e.g., Gly-Gly, Ala-Gly), avoids difficult coupling step. sigmaaldrich.comsigmaaldrich.comresearchgate.net | Limited to specific dipeptide combinations available commercially. researchgate.net |

Strategies for Mitigating Side Reactions in Pseudoproline SPPS

While pseudoproline dipeptides are powerful tools, their use is not without potential complications. chempep.com Understanding and mitigating side reactions is crucial for achieving high-purity peptides. gyrosproteintechnologies.comgyrosproteintechnologies.com

One area of concern is the stability of the pseudoproline ring. The oxazolidine ring in Ser/Thr-derived pseudoprolines is designed to be labile to standard TFA cleavage cocktails, which regenerates the native peptide sequence. merckmillipore.comsigmaaldrich.com Generally, this cleavage is efficient and complete within a few hours. sigmaaldrich.com However, thiazolidine-based pseudoprolines derived from cysteine have historically been reported to be much more stable, sometimes requiring harsh acid conditions for removal. nih.gov More recent studies have shown that the deprotection times for cysteine pseudoprolines can be much shorter (1-6 hours), similar to their oxazolidine counterparts, depending on the peptide sequence. nih.gov

A key strategy for successful synthesis is the optimal placement of pseudoproline dipeptides within the peptide sequence. Empirical guidelines suggest spacing pseudoprolines approximately 5-6 residues apart from each other or from natural proline residues for maximum effectiveness in disrupting aggregation throughout a long peptide chain. merckmillipore.compeptide.com It is also recommended to insert them just before known hydrophobic or aggregation-prone regions. peptide.com

Finally, ensuring complete coupling and deprotection at every step is fundamental. iris-biotech.de Standard monitoring techniques, like the Kaiser or TNBS tests, should be employed, especially when using lower excesses of reagents. sigmaaldrich.comiris-biotech.de In cases of incomplete reactions, repeating the coupling or extending reaction times may be necessary to avoid the accumulation of deletion side products. iris-biotech.de

Aspartimide Formation Prevention

Aspartimide formation is a significant challenge in SPPS, particularly in sequences containing aspartic acid (Asp) followed by residues like Glycine (Gly), Alanine (Ala), Serine (Ser), or Asparagine (Asn). peptide.comiris-biotech.de The reaction involves the cyclization of the aspartyl side chain with the backbone amide nitrogen, leading to a mixture of by-products, including α- and β-peptides and their epimers, which complicates purification and reduces yield. iris-biotech.deiris-biotech.de

The incorporation of Fmoc-Gln(Trt)-Ser(ψMe,MePro)-OH introduces a "kink" in the peptide backbone. peptide.com This structural disruption interferes with the peptide conformation necessary for the intramolecular cyclization to occur, thereby minimizing aspartimide formation when an Asp residue is in a susceptible position nearby. iris-biotech.de The pseudoproline dipeptide essentially acts as a structure-disrupting element, a key strategy in preventing this side reaction. peptide.comiris-biotech.de

Other strategies to combat aspartimide formation primarily involve modifying the Asp residue itself or the synthesis conditions.

Backbone Protection : The use of a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the nitrogen of the amino acid following Asp, such as in Fmoc-Asp(OtBu)-(Dmb)Gly-OH, effectively prevents aspartimide formation by sterically hindering the cyclization. peptide.comsigmaaldrich.com This method is highly effective but is sequence-specific, requiring the problematic dipeptide sequence to be known and the corresponding protected dipeptide to be available. sigmaaldrich.comnih.gov

Modified Side-Chain Protection : Employing bulkier ester protecting groups on the Asp side chain, such as O-eicosapentaenoic acid (OEpe) or O-benzonorbornenyl (OBno), can sterically shield the β-carboxyl group and reduce the rate of cyclization compared to the standard OtBu group. iris-biotech.de

Modified Cleavage Reagents : Adding weak acids like formic acid or additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine (B6355638) solution used for Fmoc deprotection can reduce the basicity and suppress the base-catalyzed aspartimide formation. iris-biotech.depeptide.com However, this may not be sufficient for highly prone sequences.

Cyanosulfurylide (CSY) Protection : A newer strategy involves protecting the Asp side chain as a cyanosulfurylide, which completely suppresses aspartimide formation and is removable post-synthesis. nih.gov This approach is very effective but requires an additional, specific deprotection step. nih.gov

The advantage of using a pseudoproline dipeptide like Fmoc-Gln(Trt)-Ser(ψMe,MePro)-OH lies in its dual function: it not only helps prevent aspartimide formation by conformational disruption but also simultaneously combats aggregation, a root cause of many synthesis problems. chempep.com

| Strategy | Mechanism | Advantages | Limitations |

| Fmoc-Gln(Trt)-Ser(ψMe,MePro)-OH | Induces a structural kink, disrupting the conformation required for cyclization. iris-biotech.depeptide.com | Simultaneously disrupts aggregation; simple to incorporate. sigmaaldrich.comchempep.com | Indirect prevention; effectiveness can be sequence-dependent. iris-biotech.de |

| Backbone Protection (e.g., Dmb) | Sterically blocks the backbone nitrogen from attacking the side chain. peptide.comsigmaaldrich.com | Highly effective and directly prevents the reaction. sigmaaldrich.com | Requires specific dipeptide building blocks; limited to known problematic sequences. nih.gov |

| Bulky Side-Chain Esters (e.g., OEpe) | Sterically hinders the approach of the backbone nitrogen to the side-chain carboxyl group. iris-biotech.de | Reduces side reaction without altering the backbone. | Less effective than backbone protection; may not completely prevent formation. iris-biotech.de |

| Modified Cleavage Cocktails | Reduces the basicity of the deprotection solution, slowing the side reaction. iris-biotech.depeptide.com | Easy to implement; no special amino acids required. | May not be sufficient for highly prone sequences; can slow deprotection. iris-biotech.de |

| Cyanosulfurylide (CSY) Protection | Chemically alters the side-chain carboxyl group to be non-reactive towards cyclization. nih.gov | Complete suppression of aspartimide formation. nih.gov | Requires an additional, specific deprotection step; potential side reactions with certain amino acids like methionine. nih.gov |

Diketopiperazine Formation

Diketopiperazine (DKP) formation is a major side reaction that occurs at the dipeptide stage of SPPS. peptide.com After the deprotection of the second amino acid, the free N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the solid support as a cyclic diketopiperazine. nih.gov This is especially prevalent when Proline is the first or second residue. peptide.com

The use of Fmoc-Gln(Trt)-Ser(ψMe,MePro)-OH circumvents this problem entirely for the Gln-Ser sequence. By introducing the first two amino acids as a pre-formed dipeptide unit, the synthesis bypasses the vulnerable dipeptide-resin intermediate stage where DKP formation occurs. acs.orgnih.gov The first coupling reaction attaches the dipeptide to the resin, and the subsequent step is the coupling of the third amino acid, thus avoiding the conditions that lead to DKP formation.

This approach is compared with other strategies below:

Sterically Hindered Resins : Using a resin with a bulky linker, such as 2-chlorotrityl chloride (2-CTC) resin, is a very common and effective strategy. peptide.comacs.org The steric bulk of the trityl group inhibits the intramolecular cyclization reaction. peptide.com

Alternative Nα-Protection : For the second amino acid, one can use an N-trityl (Trt) protecting group instead of Fmoc. The Trt group is removed with dilute acid, which protonates the newly freed amine, preventing it from acting as a nucleophile. The subsequent amino acid is then coupled using in-situ neutralization protocols. peptide.com

Optimized Deprotection : Using milder Fmoc deprotection conditions, such as lower concentrations of piperidine or the use of DBU/piperazine, can reduce the rate of DKP formation, although it may not eliminate it. acs.orgnih.gov

Using a pseudoproline dipeptide is an elegant solution, as it not only prevents DKP formation but also introduces the beneficial structural-disrupting properties of the pseudoproline in the same step. chempep.comsigmaaldrich.com

| Strategy | Mechanism | Advantages | Limitations |

| Fmoc-Gln(Trt)-Ser(ψMe,MePro)-OH | Introduces the first two residues as a single unit, bypassing the vulnerable dipeptide-resin intermediate. acs.orgnih.gov | Completely avoids DKP formation for the target sequence; introduces aggregation-disrupting properties simultaneously. chempep.com | Requires the availability of the specific dipeptide building block. |

| 2-Chlorotrityl (2-CTC) Resin | The bulky resin linker sterically hinders the intramolecular cyclization reaction. peptide.comacs.org | Highly effective and widely used for C-terminal Proline or Glycine. | DKP formation can still occur, albeit at a reduced rate. acs.org |

| N-Trityl Protection for 2nd AA | Acidic deprotection yields a protonated amine that is not nucleophilic, preventing cyclization. peptide.com | Effective suppression of DKP formation. | Requires an additional, different type of deprotection step in the synthesis cycle. |

| Optimized Deprotection Conditions | Milder basic conditions slow the rate of the base-catalyzed intramolecular cyclization. nih.gov | Can be implemented without special reagents. | May not be fully effective and can lead to incomplete Fmoc removal. nih.gov |

Future Directions and Emerging Research Avenues for Fmoc Gln Trt Ser Psime,mepro Oh and Pseudoproline Technology

Development of Novel Pseudoproline Derivatives

The foundational concept of pseudoproline dipeptides, which involves the temporary and reversible formation of an oxazolidine (B1195125) or thiazolidine (B150603) ring from serine, threonine, or cysteine residues, provides a versatile platform for further chemical innovation. This approach effectively disrupts the formation of secondary structures like β-sheets, which are a primary cause of aggregation during peptide synthesis.

Tailored Heteroatoms and Substituents

Current research is actively exploring the substitution of the oxygen atom in the oxazolidine ring with other heteroatoms to fine-tune the properties of the resulting pseudoproline. The incorporation of sulfur to form thiazolidine derivatives from cysteine is already well-established. Looking ahead, the introduction of elements like silicon and selenium into the proline ring structure is being investigated to create novel proline isosteres with unique stereoelectronic properties. These modifications can influence the cis/trans amide bond equilibrium and the puckering of the ring, offering a sophisticated level of control over the peptide backbone conformation.

Furthermore, the substituents on the pseudoproline ring can be tailored to modulate its chemical and physical characteristics. This allows for the creation of a diverse library of pseudoproline dipeptides with varying degrees of steric hindrance and electronic effects, expanding their utility in synthesizing a wider range of complex peptides.

Pseudoprolines as Proline Isosteres in Peptidomimetic Design

The ability of pseudoprolines to mimic the conformational properties of proline makes them valuable tools in the design of peptidomimetics. Proline plays a critical role in defining the structure and function of many biologically active peptides, and by substituting it with a pseudoproline, researchers can modulate these properties. This approach is particularly promising in drug discovery, where the goal is to develop peptide-based therapeutics with enhanced stability, bioavailability, and receptor-binding affinity. The use of pseudoprolines as proline isosteres allows for the systematic exploration of the conformational space around a specific peptide bond, facilitating the optimization of its biological activity.

Integration into High-Throughput and Automated Synthesis Platforms

The compatibility of pseudoproline dipeptides with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols has been a key driver of their widespread adoption. Commercially available pseudoproline dipeptides, including Fmoc-Gln(Trt)-Ser(PsiMe,MePro)-OH, are designed for seamless integration into automated synthesis workflows. This ease of use has significantly enhanced the efficiency and reliability of synthesizing long and complex peptides.

Future efforts will likely focus on further optimizing the use of pseudoproline dipeptides in high-throughput and automated platforms. This includes the development of new resins and linkers that are specifically designed to work in concert with pseudoproline-containing peptides, potentially leading to even higher yields and purities. The application of flow chemistry in peptide synthesis is also an emerging area where pseudoproline technology could offer significant advantages. Additionally, while pseud

Addressing Remaining Challenges in Pseudoproline-Aided Synthesis

Despite their advantages, the use of pseudoproline dipeptides is not without its difficulties. Addressing these challenges is a key focus of current and future research in peptide chemistry.

A primary challenge in the application of pseudoproline-containing building blocks is the steric hindrance encountered during the coupling of the subsequent amino acid. The oxazolidine ring of the pseudoproline moiety, which is crucial for disrupting secondary structures, also presents a sterically bulky environment. This can impede the approach of the incoming activated amino acid, leading to slower reaction kinetics and potentially incomplete coupling.

Future research may focus on the development of novel coupling reagents with enhanced reactivity and reduced steric sensitivity to further optimize the incorporation of pseudoproline-containing units. Additionally, exploring alternative temporary modifications of the oxazolidine ring that can reduce steric bulk during coupling while still providing the desired conformational disruption could be a valuable avenue of investigation.

While pseudoproline dipeptides are often employed to suppress side reactions, particularly aspartimide formation, recent studies have revealed that under certain conditions, they can participate in or even catalyze complex and unexpected side reactions. nih.govdp.tech

One of the most notable of these is the paradoxical formation of aspartimide. nih.govnih.gov Although pseudoprolines are designed to prevent this by introducing a "kink" in the peptide backbone, research has shown that under harsh conditions, such as elevated temperatures and pressures sometimes used in flow peptide synthesis, the pseudoproline moiety itself can catalyze the formation of aspartimide. nih.govdp.techresearchgate.net This is a significant finding as it contradicts the long-held understanding of the primary benefits of this technology.

Another significant side reaction is the formation of imine derivatives. nih.govdp.techresearchgate.net This occurs through the ring-opening of the oxazolidine structure of the pseudoproline. nih.govresearchgate.net This not only leads to the formation of an undesired byproduct but also results in the loss of the beneficial secondary structure-disrupting properties of the pseudoproline.

Q & A

Q. What is the role of the pseudoproline [Psi(Me,Me)pro] moiety in Fmoc-Gln(trt)-Ser(PsiMe,Mepro)-OH during peptide synthesis?

The pseudoproline modification in serine introduces a temporary conformational constraint, reducing peptide chain aggregation during solid-phase synthesis. This enhances solubility and improves coupling efficiency, particularly in sequences prone to β-sheet formation. The methyl groups on the pseudoproline further stabilize the oxazolidine ring, preventing premature ring-opening during synthesis. Post-synthesis, acidic cleavage (e.g., trifluoroacetic acid) removes the pseudoproline, restoring the native serine residue .

Q. How should this compound be stored to maintain stability?

The compound should be stored at -20°C in a desiccated environment to prevent hydrolysis of the pseudoproline moiety and Fmoc group. For dissolved aliquots (e.g., in DMSO), avoid repeated freeze-thaw cycles by partitioning into single-use vials. Long-term storage (>1 month) in solution is not recommended due to gradual degradation; lyophilized powders are more stable .

Q. What analytical methods are recommended to confirm the identity of this compound?

- UPLC-MS : Monitor molecular ion peaks (expected m/z: 737.84 for [M+H]⁺) and fragmentation patterns to confirm the pseudoproline and trityl-protected glutamine.

- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>98% by peak integration at 214 nm).

- NMR : Analyze ¹H and ¹³C spectra to verify stereochemistry and absence of racemization, particularly at the serine and pseudoproline residues .

Advanced Research Questions

Q. How can researchers optimize solid-phase synthesis protocols when incorporating this compound?

- Coupling Conditions : Use DIC/OxymaPure (1:1 molar ratio) in DMF for efficient activation. Pseudoprolines may require extended coupling times (30–60 minutes) due to steric hindrance.

- Deprotection : Treat with 20% piperidine in DMF (2 × 5 minutes) to remove the Fmoc group. Monitor completeness via Kaiser test.

- Solubility Management : Pre-dissolve the derivative in minimal DMF (1–2 mL/g) to avoid aggregation. For difficult sequences, add 1–5% v/v DMSO to improve solvation .

Q. What strategies mitigate side reactions during the cleavage of the trityl (Trt) group from glutamine?

The Trt group is acid-labile and removed during global deprotection with TFA. To minimize side reactions (e.g., glutarimide formation):

- Use a cleavage cocktail containing TFA:water:triisopropylsilane (95:2.5:2.5) to scavenge carbocations.

- Limit cleavage time to 2–3 hours at room temperature.

- Avoid prolonged exposure to TFA if the peptide contains acid-sensitive residues (e.g., methionine) .

Q. How can researchers resolve discrepancies in peptide purity after incorporating this compound?

- Case 1: Low Purity (<95%) : Re-analyze using a slower HPLC gradient (e.g., 1%/min) to separate diastereomers or incomplete coupling products.

- Case 2: Unanticipated Mass Signals : Perform MS/MS to identify truncated sequences or adducts (e.g., oxidation byproducts).

- Troubleshooting : Re-optimize coupling steps with elevated temperatures (40–50°C) or double couplings for sterically hindered residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.